molecular formula C10H9ClF3N3O4 B14610135 3-Chloro-2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline CAS No. 59431-93-5

3-Chloro-2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline

Cat. No.: B14610135
CAS No.: 59431-93-5
M. Wt: 327.64 g/mol
InChI Key: MPPPRVBUBYYAFI-UHFFFAOYSA-N
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Description

3-Chloro-2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline is an organic compound with the molecular formula C10H10ClF3N3O4 It is characterized by the presence of chloro, nitro, propyl, and trifluoromethyl groups attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline typically involves multiple steps. One common method includes the nitration of 3-chloro-4-(trifluoromethyl)aniline, followed by the introduction of the propyl group through alkylation. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The alkylation step involves the use of propyl halides in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as ammonia or thiols in the presence of a base.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

3-Chloro-2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability. These interactions can affect various biochemical pathways and cellular processes, making the compound a potential candidate for further research in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    Trifluralin: 2,6-Dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline.

    Fluchloralin: N-(2-chloroethyl)-2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline.

Uniqueness

3-Chloro-2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline is unique due to the presence of the chloro group, which can undergo specific substitution reactions not possible with similar compounds like trifluralin and fluchloralin. Additionally, the combination of nitro and trifluoromethyl groups imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

59431-93-5

Molecular Formula

C10H9ClF3N3O4

Molecular Weight

327.64 g/mol

IUPAC Name

3-chloro-2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline

InChI

InChI=1S/C10H9ClF3N3O4/c1-2-3-15-8-6(16(18)19)4-5(10(12,13)14)7(11)9(8)17(20)21/h4,15H,2-3H2,1H3

InChI Key

MPPPRVBUBYYAFI-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=C(C=C(C(=C1[N+](=O)[O-])Cl)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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